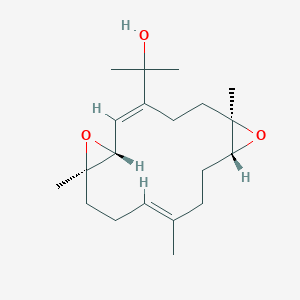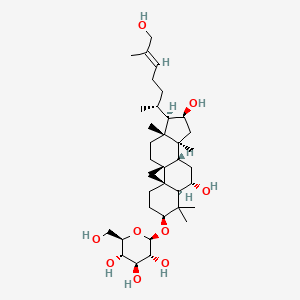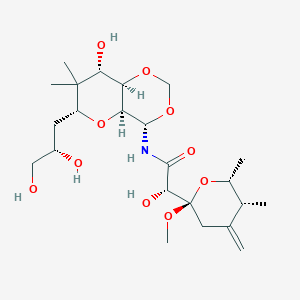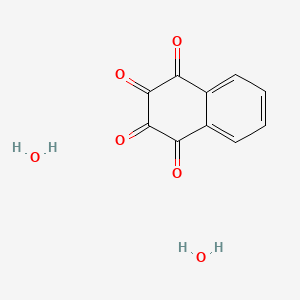
Sodium acetoacetate
Overview
Description
Synthesis Analysis
The synthesis of sodium acetoacetate involves several chemical routes, often starting from acetate sources. An example of synthesis can be seen in the dairy industry, where sodium acetate is fed to dairy cows to increase milk fat yield, indicating its metabolic conversion to acetoacetate among other products (Urrutia et al., 2019). Although not directly synthesizing this compound, this highlights acetate's role in biochemical synthesis pathways.
Molecular Structure Analysis
The molecular structure of this compound allows it to participate in various chemical reactions. Its structure comprises an acetate group attached to a ketone, making it reactive in both nucleophilic and electrophilic attacks. This dual reactivity is crucial for its involvement in synthetic pathways, such as in the synthesis of starch acetates where acetoacetate functions as an intermediate or catalyst (Volkert et al., 2010).
Chemical Reactions and Properties
This compound is versatile in chemical reactions, including esterification and acylation. It serves as a catalyst in the stereoselective synthesis of Z-isoxazol-5(4H)-ones derivatives, demonstrating its ability to influence the outcome of chemical reactions significantly (Parveen et al., 2020). This versatility is attributed to its chemical structure, which readily undergoes transformations under various conditions.
Scientific Research Applications
1. Influence on Cardiac Function
Zimmerman and Hülsmann (1966) investigated the specificity of acetoacetate in causing electromechanical dissociation. They found that perfusion of the heart with sodium citrate, which is closely related to acetoacetate, caused a similar phenomenon, indicating a potential influence of acetoacetate on cardiac function (Zimmerman & Hülsmann, 1966).
2. Metabolic and Kinetic Responses
Owen et al. (1973) studied the metabolic and kinetic responses to rapidly intravenously administered sodium acetoacetate in adults. They observed significant changes in blood concentrations of various metabolites, including acetoacetate, beta-hydroxybutyrate, and free fatty acids, highlighting acetoacetate's role in metabolic regulation (Owen et al., 1973).
3. Role in Synthesis of Acetylcholine
Stedman and Stedman (1937) discovered that the addition of this compound to minced brain tissue increased the formation of acetylcholine, suggesting a role in neurotransmitter synthesis (Stedman & Stedman, 1937).
4. Influence on Blood Components
Nath and Hatwalne (1950) explored how acetoacetic acid, a related compound, affects the reduced glutathione content of blood in rabbits. This research provides insights into the biochemical pathways involving acetoacetate (Nath & Hatwalne, 1950).
5. Ketone Bodies and Metabolic Control
Jenkins (1967) investigated how ingestion of this compound affected plasma-free-fatty-acids and blood-glucose levels, contributing to the understanding of ketone bodies' role in metabolic control (Jenkins, 1967).
6. Effects on Dairy Cattle
Matamoros et al. (2021) studied the effects of this compound on milk fat production in dairy cattle, providing insights into its role in animal nutrition and metabolism (Matamoros et al., 2021).
7. Impact on Astrocyte Amino Acid Metabolism
Yudkoff et al. (1997) examined the effects of acetoacetate on glial amino acid metabolism, revealing its influence on nitrogen exchange among amino acids (Yudkoff et al., 1997).
Mechanism of Action
Target of Action
Sodium acetoacetate primarily targets the enzyme Fumarylacetoacetase . This enzyme plays a crucial role in the tyrosine and phenylalanine catabolism pathway, which is involved in the breakdown of these amino acids .
Mode of Action
This compound acts as an electrogenic sodium (Na+) and chloride (Cl-) dependent sodium-coupled solute transporter . This includes the transport of monocarboxylates, which are short-chain fatty acids including L-lactate and D-lactate .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the metabolism of tyrosine and butyrate . It is also involved in the metabolic pathway of fatty acid biosynthesis and the metabolism of phenylalanine and tyrosine . Furthermore, it is part of the ketone body metabolism, which is crucial for energy production, especially in the brain during periods of fasting .
Pharmacokinetics
A study involving rapid intravenous administration of this compound showed that it was quickly absorbed and metabolized .
Result of Action
The action of this compound results in increased concentrations of acetoacetate and β-hydroxybutyrate in the blood . These are key components of ketone bodies, which serve as an important energy source, especially for the brain during periods of fasting or intense exercise . Furthermore, the action of this compound can lead to a significant increase in serum insulin concentration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKCMIIOSJFOTD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
541-50-4 (Parent) | |
| Record name | Sodium acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50211361 | |
| Record name | Butanoic acid, 3-oxo-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623-58-5 | |
| Record name | Sodium acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-oxo-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1695FR4Z0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium acetoacetate impact glucose metabolism in different physiological states?
A: this compound infusion has been shown to decrease basal glucose utilization in normal humans but does not affect insulin-stimulated glucose utilization. [] In fed rats, this compound infusion lowers blood glucose concentration, while in starved or diabetic rats, no significant change is observed. [] This suggests a complex interplay between this compound, insulin sensitivity, and nutritional state.
Q2: Can this compound be utilized by the brain as an energy source?
A: Yes, the brain can utilize ketone bodies like this compound for energy, especially during periods of prolonged starvation. Studies in rats have shown that the brain increases its utilization of ketone bodies proportionally with their blood concentrations during starvation. [] Notably, the brain of suckling rats exhibits a significantly higher capacity to utilize ketone bodies compared to adult rats. []
Q3: How does this compound affect insulin secretion?
A: this compound can stimulate insulin secretion, as demonstrated in dogs and humans. [, ] This effect is more pronounced in portal vein blood compared to peripheral blood, suggesting rapid hepatic clearance of insulin. [, ] Notably, the presence of glucose appears to be permissive for this insulinotropic effect. []
Q4: Can this compound administration induce a diabetic-like state in animals?
A: Prolonged administration of this compound can lead to metabolic disturbances resembling diabetes in rabbits. [] Daily injections of progressively increasing doses cause progressive hyperglycemia, decreased glucose tolerance, and depletion of liver and muscle glycogen. [] This highlights the potential metabolic consequences of prolonged exposure to high levels of this compound.
Q5: How does this compound influence the metabolism of other nutrients?
A: this compound can influence the metabolism of various nutrients. In rats, it increases urinary excretion of tryptophan metabolites, particularly kynurenine, hydroxykynurenine, and xanthurenic acid. [] Prolonged administration in rabbits can also lead to riboflavin and nicotinic acid deficiency, marked by decreased blood levels, reduced urinary excretion, and severe skin lesions. []
Q6: Does this compound impact tumor cell proliferation?
A: Emerging research suggests that this compound, along with other ketone bodies, can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [, ] While not directly cytotoxic, this compound appears to block cancer cell proliferation, potentially by interfering with their metabolic pathways. [, ] Additionally, this compound has been shown to enhance the efficacy of certain chemotherapeutic agents like rapamycin, methotrexate, and PNC-27. [, ]
Q7: Can this compound be used to study ketone body kinetics?
A: Yes, stable isotope-labeled this compound, such as 1,3-13C2 this compound, has been successfully employed in tracer studies to investigate ketone body kinetics in humans and animals. [, ] These studies provide valuable insights into the production, utilization, and interconversion rates of ketone bodies in various physiological and disease states.
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula for this compound is C4H5NaO3, and its molecular weight is 124.08 g/mol.
Q9: Has the mechanism of trifluoromethylation using Umemoto's reagent with this compound been investigated?
A: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of trifluoromethylation of this compound with Umemoto's reagent. [] Calculations suggest that the reaction proceeds through a backside attack mechanism, providing insights into the reactivity and potential applications of this compound in synthetic chemistry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)





![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)


![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)


